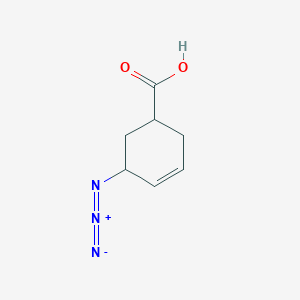

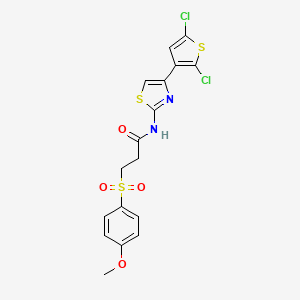

![molecular formula C27H24ClN7 B3013026 N-(4-氯苯基)-1-苯基-6-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946348-44-3](/img/structure/B3013026.png)

N-(4-氯苯基)-1-苯基-6-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its pharmacological significance. Pyrazolo[3,4-d]pyrimidines have been studied for their potential as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, and as antiproliferative and proapoptotic agents in cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the cyclization of precursor molecules. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a thiosemicarbazide precursor in the presence of a nickel nitrate catalyst . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involved a nucleophilic substitution reaction . These methods suggest that the synthesis of the compound may also involve cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to modulate the compound's biological activity. For instance, the crystal structure of a related compound was determined using X-ray diffraction, revealing the presence of inversion dimers and π-stacking interactions between aromatic systems . These structural features are likely to influence the biological activity of the compound as well.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which have been demonstrated in the synthesis of related compounds . The reactivity of these compounds can be attributed to the presence of reactive functional groups, such as chloromethyl or amines, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system, which suggests that the compound may also crystallize in a similar system . The presence of various substituents, such as chloro and methoxy groups, can affect the solubility, stability, and overall reactivity of these compounds.

科学研究应用

合成与生物学评价

抗癌和抗 5-脂氧合酶剂: Rahmouni 等人 (2016) 的一项研究合成了一系列吡唑并嘧啶衍生物,包括与本化合物相似的化合物,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。这项研究有助于了解此类化合物在癌症治疗和炎症调节中的潜在治疗应用 Rahmouni 等人,2016.

抗菌和抗癌剂: Hafez 等人 (2016) 进行的另一项研究开发了具有潜在抗菌和抗癌活性的新型吡唑衍生物。这项研究突出了该化合物在解决微生物感染和癌症中的相关性 Hafez 等人,2016.

抗菌吡唑并嘧啶衍生物: Rahmouni 等人 (2014) 合成了 3-取代吡唑并嘧啶并测试了它们的抗菌活性。这表明该化合物在开发新的抗菌药物中具有潜力 Rahmouni 等人,2014.

分子结构和合成

吡唑并[3,4-d]嘧啶的合成: Liu 等人 (2016) 专注于合成新型 1-芳基吡唑并[3,4-d]嘧啶衍生物,提供了对这类化合物的分子结构和合成方法的见解 Liu 等人,2016.

腺苷受体亲和力: Harden 等人 (1991) 的研究探索了吡唑并[3,4-d]嘧啶对 A1 腺苷受体的亲和力,表明潜在的神经学应用 Harden 等人,1991.

在各个领域的应用

具有生物活性的杂化化合物: Noh 等人 (2020) 合成了具有吡唑并[3,4-d]嘧啶结构的杂化化合物,突出了其有希望的生物活性 Noh 等人,2020.

抗结核研究: Vavaiya 等人 (2022) 对涉及嘧啶-吡唑结构的富氮杂化物进行了计算机模拟和体外抗结核研究,强调了该化合物在结核病研究中的相关性 Vavaiya 等人,2022.

晶体结构中的氢键: Trilleras 等人 (2008) 研究了 N4-取代吡唑并嘧啶中的氢键,有助于更好地理解该化合物在晶体结构中的行为 Trilleras 等人,2008.

作用机制

Target of Action

The primary target of this compound is the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and prostaglandins, and it is of interest as a potential target for drugs for leukemia and hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and very isoform-selective inhibitor .

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolism of steroids and prostaglandins . These substances play various roles in the body, including inflammation, pain perception, and hormone regulation. Therefore, the compound’s action can have downstream effects on these processes.

Pharmacokinetics

The compound’s potency (ic50∼100nm) suggests that it has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can potentially affect the body’s response to inflammation, pain, and hormones due to the role of this enzyme in steroid and prostaglandin metabolism . This makes the compound of interest as a potential drug for leukemia and hormone-related cancers .

生化分析

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the phenylpiperazin and pyrazolopyrimidin groups in its structure .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDFDOXLEADOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

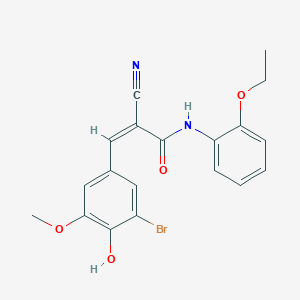

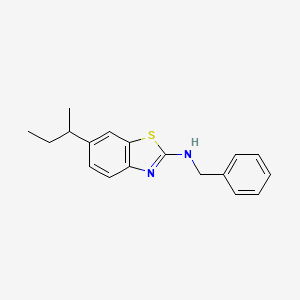

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

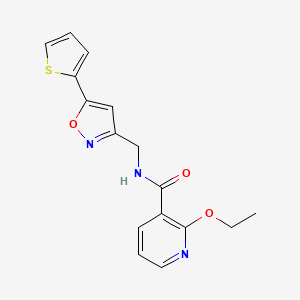

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

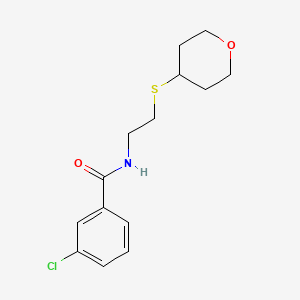

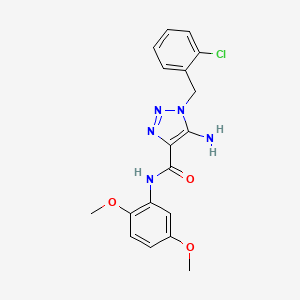

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

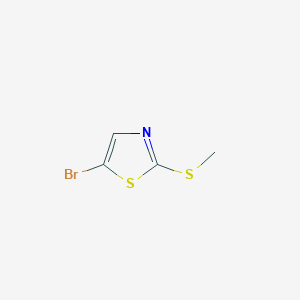

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)